3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione
Description
The compound 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione belongs to the pyrrolidine-2,5-dione family, a class of γ-lactam derivatives with diverse pharmacological activities. Its structure features a benzothiazole moiety linked via a sulfanyl group to the pyrrolidine-2,5-dione core, with a 3-methylphenyl substituent at the 1-position.
The pyrrolidine-2,5-dione scaffold is known for its conformational rigidity, which can improve target selectivity and metabolic stability .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c1-11-5-4-6-12(9-11)20-16(21)10-15(17(20)22)24-18-19-13-7-2-3-8-14(13)23-18/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRDZVYCRXZDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione” typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzothiazole Moiety: Starting from o-aminothiophenol and a suitable aldehyde or ketone, the benzothiazole ring can be synthesized through a cyclization reaction.
Sulfanyl Linkage Formation: The benzothiazole can then be reacted with a thiol or disulfide compound to introduce the sulfanyl group.
Pyrrolidine-2,5-dione Formation: The final step involves the formation of the pyrrolidine-2,5-dione ring, which can be achieved through a condensation reaction with an appropriate dione precursor and the 3-methylphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione” would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The benzothiazole moiety could play a key role in binding to the target, while the pyrrolidine-2,5-dione structure might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
*Estimated based on structural analogs.
- Lipophilicity (logP): The target compound’s logP (~3.0) is comparable to the fluorophenyl analog (logP = 3.07), suggesting moderate membrane permeability. Both compounds likely adhere to the oral bioavailability criteria proposed by Veber et al. (HBA ≤ 12, polar surface area ≤ 140 Ų) .
Pharmacological Activity
- Target Compound: The benzothiazole moiety is associated with kinase inhibition and antimicrobial activity in related structures. The 3-methylphenyl group may enhance lipophilicity, improving CNS penetration.
- Fluorophenyl Analog (): The fluorine atom in the 3-fluorophenyl group could enhance binding via halogen interactions, a feature absent in the target compound’s 3-methylphenyl substituent.
- Indolyl Derivatives (): These compounds exhibit dual 5-HT1A receptor and serotonin transporter (SERT) binding, suggesting that pyrrolidine-2,5-diones with aromatic substituents are versatile scaffolds for CNS-targeted therapies.
Bioavailability and ADME
- The target compound’s moderate logP and PSA align with Veber’s criteria for good oral bioavailability in rats (rotatable bonds ≤ 10, PSA ≤ 140 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
